(3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBMELULCLGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a thiazolylmethyl piperazine derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents and solvents would also be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The thiazolylmethyl group can be reduced to form a thiazolylmethylamine derivative.
Substitution: : The piperazinylmethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Bromophenol derivatives
Reduction: : Thiazolylmethylamine derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its antimicrobial and antiproliferative properties, making it a candidate for developing new drugs.
Medicine: : Its derivatives have been explored for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism would depend on the specific derivative and its biological target.
Comparison with Similar Compounds
Research Findings and Limitations
- Environmental Data Irrelevance : –4 discuss TRI revisions for heavy metals, which are unrelated to the target compound’s pharmacology or chemistry .
Biological Activity
The compound (3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉BrClN₃OS |
| Molecular Weight | 416.8 g/mol |
| CAS Number | 1331323-16-0 |
| Structure | Chemical Structure |
Structural Characteristics
The molecule features a bromophenyl group and a thiazole moiety linked through a piperazine ring, which is known to influence its biological interactions. The presence of the thiazole ring is particularly significant as it is associated with various pharmacological activities.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with thiazole structures can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar activities due to its structural components .
Anticancer Potential
Thiazole-containing compounds have been investigated for their anticancer effects. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways .
Case Study: Antitumor Activity
A specific study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results demonstrated that certain thiazole compounds exhibited IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Neuropharmacological Effects
The piperazine moiety is often linked to neuropharmacological activities. Compounds containing piperazine have been explored for their effects on neurotransmitter systems, particularly in relation to anxiety and depression .
The proposed mechanism includes modulation of serotonin and dopamine receptors, which are critical in mood regulation. This suggests that this compound could have applications in treating neuropsychiatric disorders.
Inhibitory Effects on Enzymes
Research has pointed to the ability of some thiazole derivatives to inhibit enzymes involved in various metabolic pathways. For example, certain compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis, which is a target for immunosuppressive therapies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
